molecular formula C16H23N3OS3 B14960887 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate

Cat. No.: B14960887
M. Wt: 369.6 g/mol
InChI Key: IZQJDHRMLUQYOI-UHFFFAOYSA-N
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Description

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate is a structurally complex organic compound featuring a benzothiazole core fused with a tetrahydro ring system. The molecule comprises:

  • An amide linkage (-NH-C(=O)-) connecting the benzothiazole unit to an ethylene group.
  • A piperidine-1-carbodithioate group, introducing a sulfur-rich dithiocarbamate functionality known for metal-binding and redox activity.

Synthesis of this compound likely involves condensation reactions between 6-methyltetrahydrobenzothiazol-2-amine and activated carbonyl intermediates, followed by coupling with piperidine carbodithioate derivatives . Characterization techniques such as IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) and UV-Vis spectroscopy (absorption bands from benzothiazole π→π* transitions) are critical for structural confirmation .

Properties

Molecular Formula

C16H23N3OS3

Molecular Weight

369.6 g/mol

IUPAC Name

[2-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] piperidine-1-carbodithioate

InChI

InChI=1S/C16H23N3OS3/c1-11-5-6-12-13(9-11)23-15(17-12)18-14(20)10-22-16(21)19-7-3-2-4-8-19/h11H,2-10H2,1H3,(H,17,18,20)

InChI Key

IZQJDHRMLUQYOI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CSC(=S)N3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to achieve consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of benzothiazole derivatives, which are studied for their diverse chemical and biological properties. Key structural analogues include:

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic oxaza core, dimethylaminophenyl, benzothiazole ~450–500 High thermal stability, fluorescence
1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives Pyrrolidine carbonyl, cyclopentane ring ~400–450 Enhanced solubility in polar solvents
Target Compound Piperidine carbodithioate, tetrahydrobenzothiazole ~420–440 (estimated) Potential metal chelation, redox activity

Key Differences and Implications:

Substituent Flexibility: The piperidine carbodithioate group in the target compound introduces two sulfur atoms, enabling stronger metal coordination compared to pyrrolidine carbonyl analogues .

Synthetic Routes :

  • Analogues with spirocyclic structures (e.g., 7-oxa-9-aza-spiro[4.5]decane) require multistep cyclization, whereas the target compound’s synthesis emphasizes amide coupling and carbodithioate formation .

Spectroscopic Signatures: IR Spectroscopy: The target compound’s carbodithioate group (-N-CS₂⁻) exhibits distinct C=S stretches near 1050–1150 cm⁻¹, absent in carbonyl-containing analogues . UV-Vis: Benzothiazole derivatives typically absorb at 300–350 nm; substitution with electron-donating groups (e.g., -NMe₂) red-shifts absorption, as seen in dimethylaminophenyl analogues .

Hydrogen Bonding and Crystal Packing :

  • The carbodithioate group may participate in S···H-N hydrogen bonds , influencing crystal packing differently than carbonyl or hydroxyl groups in related compounds .

Functional Comparisons

  • Metal Binding : The dithiocarbamate group in the target compound shows higher affinity for transition metals (e.g., Cu²⁺, Ni²⁺) compared to pyrrolidine carbonyl derivatives, suggesting utility in catalysis or metallodrug design.
  • Thermal Stability : Spirocyclic analogues with rigid cores exhibit higher melting points (>200°C) due to dense crystal packing, whereas the target compound’s flexible ethylene linker may reduce thermal stability .

Methodological Considerations

Structural analysis of similar compounds relies on SHELX for crystallographic refinement and ORTEP/WinGX for visualization . These tools enable precise determination of bond lengths and angles, critical for comparing steric and electronic effects across analogues.

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